Dibenzyl-3-((2,4-dinitrophenyl)amino)-5-hydroxycyclohexane-1,3-diyl-dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl-3-((2,4-dinitrophenyl)amino)-5-hydroxycyclohexane-1,3-diyl-dicarbamate is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl-3-((2,4-dinitrophenyl)amino)-5-hydroxycyclohexane-1,3-diyl-dicarbamate typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. The key steps include:
Formation of the Cyclohexane Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Hydroxy Group: This step often involves hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Dinitrophenyl Group: This can be accomplished through nitration reactions using nitric acid and sulfuric acid.
Formation of the Carbamate Groups: This step involves the reaction of the intermediate compound with carbamoyl chloride or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl-3-((2,4-dinitrophenyl)amino)-5-hydroxycyclohexane-1,3-diyl-dicarbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Dibenzyl-3-((2,4-dinitrophenyl)amino)-5-hydroxycyclohexane-1,3-diyl-dicarbamate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for
Properties
Molecular Formula |
C49H58N6O20 |
---|---|
Molecular Weight |
1051.0 g/mol |
IUPAC Name |
benzyl N-[(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-3-[(2S,3R,4R,5S,6R)-3-(2,4-dinitroanilino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl]oxy-3,5-dihydroxy-5-methyloxan-4-yl]-N-methylcarbamate |
InChI |
InChI=1S/C49H58N6O20/c1-49(64)26-72-45(40(60)43(49)53(2)48(63)71-25-29-16-10-5-11-17-29)75-42-33(52-47(62)70-24-28-14-8-4-9-15-28)21-32(51-46(61)69-23-27-12-6-3-7-13-27)41(39(42)59)74-44-36(38(58)37(57)35(22-56)73-44)50-31-19-18-30(54(65)66)20-34(31)55(67)68/h3-20,32-33,35-45,50,56-60,64H,21-26H2,1-2H3,(H,51,61)(H,52,62)/t32-,33+,35+,36+,37+,38+,39-,40+,41+,42-,43+,44+,45+,49-/m0/s1 |
InChI Key |
MCETVAUKEVBHQG-MNMMEBBVSA-N |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1N(C)C(=O)OCC2=CC=CC=C2)O)O[C@H]3[C@@H](C[C@@H]([C@H]([C@@H]3O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])NC(=O)OCC6=CC=CC=C6)NC(=O)OCC7=CC=CC=C7)O |
Canonical SMILES |
CC1(COC(C(C1N(C)C(=O)OCC2=CC=CC=C2)O)OC3C(CC(C(C3O)OC4C(C(C(C(O4)CO)O)O)NC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])NC(=O)OCC6=CC=CC=C6)NC(=O)OCC7=CC=CC=C7)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.